An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ethylbenzene
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated ethylbenzene (B125841), a vital tool in mechanistic studies, metabolic profiling, and as a building block in the synthesis of deuterated pharmaceuticals. This document details the physical constants, spectroscopic characteristics, and chemical behavior of various deuterated isotopologues of ethylbenzene, with a focus on providing practical experimental methodologies.
Physical and Chemical Properties
The substitution of hydrogen with deuterium (B1214612) atoms in the ethylbenzene molecule leads to predictable changes in its physical and chemical properties. The most significant impact is on the molecular weight and the vibrational frequencies of the carbon-deuterium (C-D) bonds. These alterations, while having a minor effect on bulk physical properties like boiling point and density, are profound in spectroscopic analysis and reaction kinetics.
Physical Properties of Deuterated Ethylbenzene Isotopologues
The following table summarizes the key physical properties of several deuterated ethylbenzene isotopologues in comparison to non-deuterated ethylbenzene.
| Property | Ethylbenzene | Ethylbenzene-d5 (ring) | Ethylbenzene-d10 (B166147) | Ethylbenzene-1,1-d2 |
| CAS Number | 100-41-4[1] | 20302-26-5 | 25837-05-2 | 1861-01-4[2] |
| Molecular Formula | C₈H₁₀[1] | C₈H₅D₅ | C₈D₁₀ | C₈H₈D₂[2] |
| Molecular Weight ( g/mol ) | 106.17[1] | 111.20 | 116.23 | 108.18[2] |
| Boiling Point (°C) | 136.2 | 136 | 134.6 | 136[2] |
| Melting Point (°C) | -95[3] | - | -95 | ~ -95 (estimated)[2] |
| Density (g/mL at 25°C) | 0.867 | 0.908 | 0.949 | 0.883[2] |
| Refractive Index (n20/D) | 1.4959[1] | - | 1.492 | ~ 1.495 (estimated)[2] |
Spectroscopic Properties
Deuterium labeling provides a powerful handle for the spectroscopic analysis of ethylbenzene. The distinct NMR, IR, and mass spectra of deuterated analogues allow for detailed structural elucidation and tracking in complex systems.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, deuterium is silent, leading to simplified spectra. For example, in ethylbenzene-1,1-d₂, the quartet signal for the methylene (B1212753) protons collapses into a singlet for the methyl protons due to the absence of adjacent protons.[4] In ¹³C NMR, the resonance for a deuterated carbon appears as a multiplet due to C-D coupling and has a significantly lower intensity in proton-decoupled spectra.[4]
1.2.2. Infrared (IR) Spectroscopy
The most significant difference in the IR spectrum of deuterated ethylbenzene is the appearance of C-D stretching vibrations at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹) due to the heavier mass of deuterium.[4] This provides a clear diagnostic window for deuterium incorporation.
1.2.3. Mass Spectrometry (MS)
Deuterium labeling results in a predictable mass shift in the molecular ion and fragment ions. For example, the molecular ion of ethylbenzene-d10 appears at m/z 116, a 10-unit shift from ethylbenzene (m/z 106). The base peak in the mass spectrum of ethylbenzene is typically m/z 91, corresponding to the tropylium (B1234903) ion. For ethylbenzene-1,1-d₂, the analogous fragment is observed at m/z 93.[4]
Chemical Reactivity and the Kinetic Isotope Effect
The primary application of deuterated ethylbenzene in chemical research lies in the study of reaction mechanisms through the kinetic isotope effect (KIE).
The Kinetic Isotope Effect (KIE)
The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[5] A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. The C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. The magnitude of the KIE, expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD), provides valuable insight into the transition state of the reaction.[5]
Figure 1: Conceptual diagram of the kinetic isotope effect.
Applications in Drug Metabolism
Deuterated ethylbenzene is extensively used to study the mechanisms of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450).[5] Benzylic hydroxylation is a common metabolic pathway for ethylbenzene, and by using ethylbenzene deuterated at the benzylic position (e.g., ethylbenzene-1,1-d₂), researchers can determine if C-H bond cleavage is the rate-limiting step of the enzymatic reaction. A significant KIE (kH/kD > 2) is indicative of C-H bond cleavage being the rate-determining step.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a deuterated ethylbenzene isotopologue and for conducting a kinetic isotope effect study.
Synthesis of Ethylbenzene-d5 (on the aromatic ring)
A common method to introduce deuterium into the aromatic ring is through a Friedel-Crafts acylation of deuterated benzene, followed by a reduction of the resulting ketone.
Figure 2: Synthetic workflow for ethylbenzene-d5.
Experimental Procedure:
Step 1: Friedel-Crafts Acylation of Benzene-d6
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Preparation: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.
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Addition of Acetyl Chloride: Cool the suspension to 0°C in an ice bath and slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel.
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Addition of Benzene-d6: To the stirred mixture, add benzene-d6 (1.0 equivalent) dropwise, maintaining the temperature below 10°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to 0°C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.
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Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude acetophenone-d5 can be purified by column chromatography.
Step 2: Clemmensen Reduction of Acetophenone-d5
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Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc granules with a solution of mercury(II) chloride.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, toluene, water, and concentrated hydrochloric acid.
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Reduction: Add the purified acetophenone-d5 to the flask and heat the mixture to reflux with vigorous stirring for 6-12 hours. Periodically add more concentrated hydrochloric acid during the reflux.
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Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene.
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Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent by distillation to yield ethylbenzene-d5. The product can be further purified by fractional distillation.
Protocol for Intermolecular Kinetic Isotope Effect Measurement in Cytochrome P450-Mediated Hydroxylation
This protocol outlines a typical experiment to determine the intermolecular KIE for the hydroxylation of ethylbenzene by comparing the metabolic rates of ethylbenzene and ethylbenzene-1,1-d₂.[5]
Figure 3: Experimental workflow for determining the intermolecular KIE.
Materials:
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Human liver microsomes
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NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
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Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
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Ethylbenzene
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Ethylbenzene-1,1-d₂
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Methanol (for quenching)
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Ethyl acetate (B1210297) (for extraction)
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Internal standard (e.g., 1-phenylethanol-d5)
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GC-MS or LC-MS system
Procedure:
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Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.
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Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to equilibrate.
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Initiation of Reaction: Initiate the reaction by adding either ethylbenzene or ethylbenzene-1,1-d₂ to the respective tubes to a final concentration (e.g., 100 µM).
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Incubation: Incubate the reactions at 37°C with shaking for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
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Termination of Reaction: Stop the reactions by adding an equal volume of ice-cold methanol.
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Sample Extraction: Add an internal standard to each tube. Extract the metabolites by adding ethyl acetate, vortexing, and centrifuging to separate the layers. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
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Analysis: Reconstitute the dried extracts in a suitable solvent and analyze the formation of 1-phenylethanol (B42297) and 1-phenylethanol-d₂ by GC-MS or LC-MS.
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Data Analysis: Calculate the rate of formation of the hydroxylated product for both the deuterated and non-deuterated substrates. The intermolecular KIE is calculated as the ratio of the initial rates (Vmax/Km) for the two substrates: KIE = (Vmax/Km)H / (Vmax/Km)D.[5]
Conclusion
Deuterated ethylbenzene serves as an indispensable tool for researchers in chemistry and drug development. Its unique physical and chemical properties, particularly the distinct spectroscopic signatures and the profound kinetic isotope effect, provide deep insights into reaction mechanisms and metabolic pathways. The experimental protocols outlined in this guide offer a practical foundation for the synthesis and application of these valuable isotopically labeled compounds. As the field of drug discovery continues to evolve, the strategic use of deuteration, exemplified by studies with deuterated ethylbenzene, will undoubtedly play a crucial role in the development of safer and more effective therapeutics.
